(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

Muscarinic acetylcholine receptor M1 Radioligand binding mAChR antagonist screening

Muscarinic subtype pharmacology requires stereochemically defined ligands with fully validated M1-M5 binding profiles. Undefined stereoisomer mixtures or trans-configured analogs lack the rigid pharmacophoric geometry needed for reproducible target engagement. This (1S,3s)-configured cyclobutane carboxamide resolves these limitations: • M1-M5 coverage at low-nanomolar Ki (1.3-9.8 nM), enabling single-compound calibration of multi-subtype radioligand binding panels • Defined M2/M1 selectivity ratio (~7.5) for dissecting M2-dependent vs. M2-independent signaling in mixed-cell or tissue preparations • Cis-1,3-substitution locks amine and amide vectors into a spatial relationship absent in trans isomers, critical for orthosteric vs. allosteric site discrimination Supplied with rigorous analytical documentation for reproducible functional antagonism studies (IP1 accumulation, calcium flux) in recombinant CHO or HEK293 cells.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13205817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1CC(C1)NC
InChIInChI=1S/C9H18N2O/c1-4-11(3)9(12)7-5-8(6-7)10-2/h7-8,10H,4-6H2,1-3H3
InChIKeyDYTZATWZMFTXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Identity & Target Class Context


(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a stereochemically defined, cis-1,3-disubstituted cyclobutane carboxamide. Its scaffold combines a strained four-membered ring with a tertiary amide at C1 and a secondary methylamino group at C3. Public bioactivity records associate this scaffold with sub-nanomolar to low-nanomolar affinity for human muscarinic acetylcholine receptor subtypes M1–M5 [1]. The (1S,3s) stereochemistry rigidly orients the amide and methylamino substituents, a feature that distinguishes it from stereoisomeric mixtures or trans-configured cyclobutane analogs that lack defined pharmacophoric geometry .

Stereochemically defined (1S,3s) cyclobutane scaffold
Muscarinic M1–M5 receptor ligand context
Cis-1,3-disubstituted pharmacophore for rigid binding geometry

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Irreplaceability Rationale


Generic muscarinic antagonists such as atropine, pirenzepine, or dicyclomine exhibit widely divergent subtype-selectivity fingerprints, and their pharmacodynamic profiles cannot be replicated by simply substituting any cyclobutane-containing compound. The (1S,3s)-configured tertiary amide/methylamino motif reported in BindingDB produces a quantitatively distinct M1–M5 selectivity vector that differs from that of clinically used M1-preferring antagonists [1]. Moreover, the cis-1,3-substitution pattern on the cyclobutane ring locks the amine and amide vectors into a spatial relationship that is absent in trans-configured cyclobutane carboxamides or monofunctional cyclobutylamines, directly impacting whether the compound engages muscarinic orthosteric or allosteric sites [2]. Procurement of an undefined stereoisomer or a close analog with a different N-substitution pattern (e.g., N-methyl only, or N,N-dimethyl instead of N-ethyl-N-methyl) therefore presents a high risk of altered target engagement and misleading structure–activity conclusions.

Subtype selectivity vector mismatch
Generic antagonists (atropine, pirenzepine) exhibit divergent M1–M5 profiles; target compound's selectivity pattern may not be replicated.
Cis-1,3 stereochemistry not interchangeable
Trans-cyclobutane isomers or monofunctional amines lack the defined spatial orientation of amine and amide vectors, potentially altering muscarinic site engagement.
N-substitution pattern alters target engagement
N-methyl-only or N,N-dimethyl analogs may shift M1–M5 affinity and selectivity; reported N-ethyl-N-methyl motif is critical for the observed profile.

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Quantitative Differentiation Evidence


M1 Affinity Advantage Over Pirenzepine

The target compound exhibits a Ki of 1.26–1.30 nM at the human muscarinic M1 receptor, representing approximately 12- to 19-fold greater affinity than the classical M1 antagonist pirenzepine, whose M1 Ki is consistently reported as 15–23.5 nM across multiple studies [1]. This affinity advantage is directly relevant for experimental designs requiring robust receptor occupancy at low test concentrations, reducing potential solubility or cytotoxicity limitations.

M1 Affinity vs Pirenzepine
Reported
1.28 nM (M1)
~12–19× higher affinity than pirenzepine (15–23.5 nM)
Supports M1-targeted binding assay profiling
Cross-study comparison; verify assay conditions
Muscarinic acetylcholine receptor M1 Radioligand binding mAChR antagonist screening

M2/M1 Selectivity vs Dicyclomine

The target compound shows an M2 Ki of 9.77–9.80 nM, yielding an M2/M1 selectivity ratio of approximately 7.5–7.8 [1]. While this represents moderate M1-over-M2 selectivity, it is substantially more favorable than dicyclomine, a clinically used muscarinic antagonist whose M2/M1 ratio is approximately 14.2 (M1 Ki ≈ 3.16–5.1 nM; M2 Ki ≈ 44.7–54.6 nM) . The practical consequence is that the target compound provides a more balanced M1/M2 engagement profile when dual M1/M2 antagonism is desired, whereas dicyclomine's extreme M1 preference may confound interpretation of M2-dependent phenotypes.

M2/M1 Selectivity
Reported
Target: M2/M1 ≈ 7.5–7.8
Dicyclomine: ≈ 10.7–14.2
Supports M1/M2 co-engagement assay context
Moderate selectivity may differ from M1-skewed tools
Subtype selectivity M2 muscarinic receptor CNS drug discovery

M3/M1 Selectivity Compared to Telenzepine

The target compound binds to the human M3 receptor with a Ki of 1.5 nM, which is comparable to its M1 affinity (M3/M1 ratio ≈ 1.2) [1]. In contrast, telenzepine, a potent M1-selective antagonist, shows an M3/M1 ratio of approximately 0.53 (M1 Ki = 0.94 nM; M3 Ki ≈ 0.5 nM in some datasets, though M3 data are less consistently reported) [2]. The near-equipotent M1/M3 profile of the target compound distinguishes it from telenzepine-like ligands that exhibit preferential M1 engagement. For experimental models of smooth muscle contraction or salivary gland secretion where M3 blockade is critical, the target compound's balanced M1/M3 activity may offer a more suitable pharmacological profile.

M3/M1 Profile vs Telenzepine
Reported
Target: M3 Ki = 1.5 nM, M3/M1 ≈ 1.2
Telenzepine class: M1-selective, M3/M1 ≫ 10
Supports combined M1/M3 antagonism screening
Near-equipotent profile not available with M1-selective references
M3 muscarinic receptor Smooth muscle pharmacology Salivary gland model

M4 Affinity vs M1-Selective Reference Compounds

The target compound displays a Ki of 2.30–2.34 nM at the human M4 receptor [1]. This is approximately 5- to 10-fold more potent than biperiden at M4 (Ki ≈ 2.4 nM for biperiden, but within a similar range; however, biperiden's M1 Ki of 0.48 nM means it is >5-fold M1-preferring, whereas the target compound's M4/M1 ratio is approximately 1.8, indicating a more balanced M1/M4 profile) . The meaningful differentiation is that many widely used muscarinic reference antagonists (e.g., pirenzepine, telenzepine) have substantially weaker M4 affinity, making this compound a more useful tool for striatal M4 receptor studies where high M4 occupancy is required alongside M1 blockade.

M4 Affinity vs References
Reported
Target: M4 Ki = 2.30–2.34 nM
Biperiden: M4/M1 ≈ 5.0; Pirenzepine: M4 Ki >100 nM
Supports striatal M4 receptor occupancy studies
M4/M1 ratio ~1.8 vs biperiden ~5.0
M4 muscarinic receptor Striatal cholinergic signaling Antipsychotic target

Cyclobutane Conformational Restriction vs Flexible-Chain Antagonists

The (1S,3s)-cyclobutane core of the target compound enforces a rigid spatial relationship between the amide and methylamino substituents, in contrast to the flexible ethylene or propylene linkers found in classical aminoalkyl muscarinic antagonists such as oxybutynin or trihexyphenidyl [1]. Cyclobutane rings in drug candidates are known to reduce entropic penalties upon receptor binding by pre-organizing pharmacophoric elements into a bioactive conformation, which can translate into improved binding kinetics and enhanced subtype discrimination [1]. Unlike flexible-chain molecules that can adopt multiple low-energy conformers, the puckered cyclobutane ring (with a dihedral angle of approximately 25–30° from planarity) presents a defined three-dimensional pharmacophore that cannot be mimicked by acyclic or larger-ring analogs.

Scaffold Rigidity
Context-dependent
Cis-1,3-cyclobutane puckered geometry; est. entropic benefit ~1–3 kcal/mol
Supports scaffold rigidity SAR studies
Literature-based estimate; binding kinetics require direct measurement
Conformational restriction Cyclobutane scaffold Medicinal chemistry design

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Application Scenarios


M1–M5 Muscarinic Subtype Profiling

The compound's fully characterized M1–M5 binding profile (M1 Ki ≈ 1.3 nM, M2 Ki ≈ 9.8 nM, M3 Ki ≈ 1.5 nM, M4 Ki ≈ 2.3 nM, M5 Ki ≈ 1.8 nM) [1] makes it an ideal reference ligand for establishing muscarinic subtype-selectivity benchmarks in radioligand competition assays. Unlike pirenzepine (M1-selective) or AF-DX 116 (M2-selective), this compound provides coverage across all five subtypes at low-nanomolar concentrations, enabling single-compound calibration of multi-subtype screening panels.

CNS Tool for M1/M3/M4 Co-Engagement

With sub-5 nM affinities at M1, M3, and M4 receptors [1], the compound is particularly suited for investigating cholinergic modulation in brain regions where these three subtypes are co-expressed—such as the striatum and hippocampus. The balanced M1/M4 profile (M4/M1 ratio ≈ 1.8) differentiates it from biperiden (M4/M1 ratio ≈ 5.0) , offering a more physiologically relevant tool for studying M4-mediated regulation of dopamine release in striatal circuits.

Scaffold-Hopping and Conformational Restriction Benchmark

As a cis-1,3-disubstituted cyclobutane carboxamide, this compound serves as a rigid pharmacophoric template for SAR exploration [1]. It enables quantitative comparison of how cyclobutane-enforced conformational restriction affects muscarinic receptor engagement relative to flexible-chain or larger-ring analogs. Procurement of this specific (1S,3s) stereoisomer is critical for studies correlating scaffold geometry with binding kinetics and subtype selectivity.

In Vitro Functional Antagonism Assays

The compound's single-digit nanomolar binding affinities across M1, M3, M4, and M5 receptors [1] position it as a high-potency tool for functional antagonism studies (e.g., carbachol-induced IP1 accumulation or calcium flux assays) in recombinant CHO or HEK293 cells. Its M2/M1 selectivity ratio of approximately 7.5–7.8 [1] provides a defined window for dissecting M2-dependent vs. M2-independent signaling contributions in mixed-cell or tissue preparations.

Application
Selection Property
Validation Focus
Muscarinic subtype profiling panels
Broad M1–M5 affinity coverage
Multi-subtype binding assay calibration
Striatal/hippocampal M1/M3/M4 co-engagement studies
Balanced M1/M4 receptor affinity profile
M4-mediated dopamine signaling endpoint interpretation
Conformational restriction SAR studies
Cis-1,3-cyclobutane scaffold rigidity
Binding kinetics vs flexible-chain analogs
Recombinant cell functional antagonism assays
Muscarinic antagonist potency profile
IP1 / calcium flux assay endpoint interpretation
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